![molecular formula C9H8N2O4 B115689 2-[[(Z)-2-nitroethenyl]amino]benzoic acid CAS No. 152904-43-3](/img/structure/B115689.png)
2-[[(Z)-2-nitroethenyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(Z)-2-nitroethenyl]amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NAEBA and is a derivative of benzoic acid. NAEBA has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
NAEBA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects. In agriculture, NAEBA has been studied for its potential use as a herbicide. In materials science, NAEBA has been used as a building block for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of NAEBA is not well understood. However, it has been suggested that NAEBA may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. NAEBA may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemische Und Physiologische Effekte
NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that NAEBA inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. NAEBA has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. In animal studies, NAEBA has been shown to have analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NAEBA is its potential as a building block for the synthesis of novel materials. NAEBA can be easily synthesized using different methods, and its chemical properties can be modified to suit different applications. However, one of the limitations of NAEBA is its low yield, which may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the research on NAEBA. One of the directions is to study the mechanism of action of NAEBA in more detail. This will help to identify the molecular targets of NAEBA and to develop more effective derivatives of NAEBA. Another direction is to study the potential use of NAEBA as a herbicide in agriculture. NAEBA has been shown to have herbicidal activity against various weeds, and further research is needed to determine its effectiveness and safety. Finally, the potential use of NAEBA as a building block for the synthesis of novel materials should be explored further. NAEBA has unique chemical properties that may allow for the development of new materials with novel properties and applications.
Conclusion:
In conclusion, NAEBA is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. NAEBA can be synthesized using different methods, and its mechanism of action has been studied in detail. NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects, and it has potential as a building block for the synthesis of novel materials. Further research is needed to fully understand the potential of NAEBA in different applications.
Synthesemethoden
NAEBA can be synthesized by different methods, including the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate followed by the reduction of the product with sodium borohydride. Another method involves the reaction of 2-nitrobenzaldehyde with glycine, followed by the decarboxylation of the product with copper powder. The yield of NAEBA using these methods ranges from 50 to 70%.
Eigenschaften
CAS-Nummer |
152904-43-3 |
|---|---|
Produktname |
2-[[(Z)-2-nitroethenyl]amino]benzoic acid |
Molekularformel |
C9H8N2O4 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
2-[[(Z)-2-nitroethenyl]amino]benzoic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-6,10H,(H,12,13)/b6-5- |
InChI-Schlüssel |
YWPFGPVRLBUCRW-WAYWQWQTSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)O)N/C=C\[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C[N+](=O)[O-] |
Synonyme |
Benzoic acid, 2-[(2-nitroethenyl)amino]-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



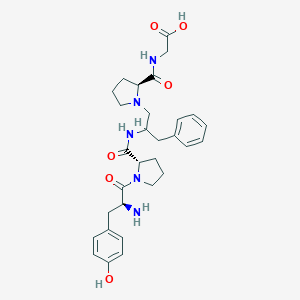
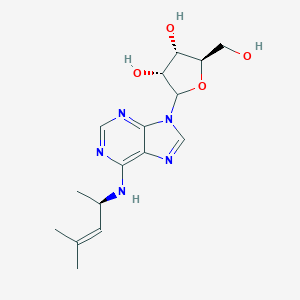
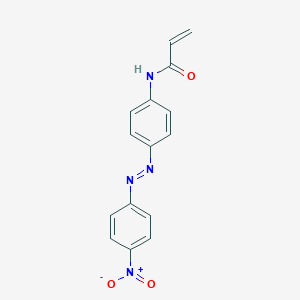


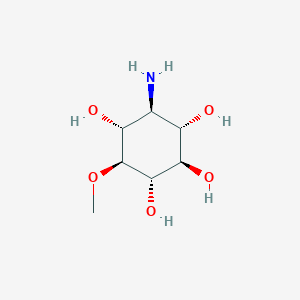
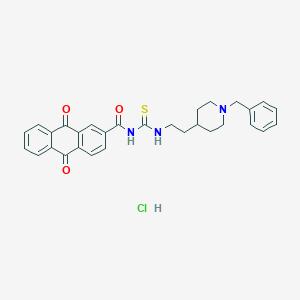

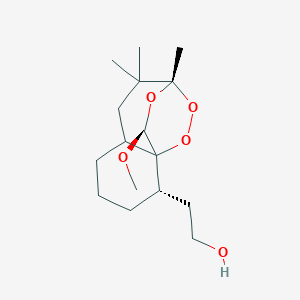
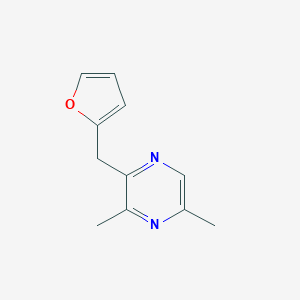


![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)